molecular formula C21H27N3O2 B5975138 N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide

N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide

Cat. No. B5975138
M. Wt: 353.5 g/mol
InChI Key: YLMVYEAVLNKTPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic benefits in various diseases. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling.

Mechanism of Action

N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide is a selective inhibitor of BTK, which plays a crucial role in B-cell receptor signaling. BTK is involved in the activation of downstream signaling pathways that lead to the proliferation and survival of B-cells. By inhibiting BTK, N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide blocks the activation of these signaling pathways and reduces the proliferation and survival of B-cells.
Biochemical and Physiological Effects:
In preclinical studies, N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has been shown to inhibit B-cell receptor signaling, reduce the proliferation of B-cells, and induce apoptosis (programmed cell death) in B-cells. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has been well-tolerated in animal studies, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide is its selectivity for BTK, which reduces the risk of off-target effects. It has also been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, one of the limitations of N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide is its relatively low potency compared to other BTK inhibitors such as ibrutinib. This could limit its efficacy in certain disease indications.

Future Directions

There are several future directions for the development of N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide. One potential application is in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide could also be studied for its potential use in autoimmune diseases such as rheumatoid arthritis and lupus. Another area of research could be the combination of N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide with other targeted therapies, such as PI3K inhibitors, to enhance its efficacy. Finally, the development of more potent analogs of N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide could improve its therapeutic potential in various disease indications.

Synthesis Methods

The synthesis of N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide involves a series of chemical reactions, starting from 4-methoxybenzaldehyde and 2-ethylphenylamine. The final product is obtained by reacting the intermediate compound with 1-(2-chloroethyl)piperazine. The synthesis method has been described in detail in a patent filed by Takeda Pharmaceutical Company Limited (US 2016/0336419 A1).

Scientific Research Applications

N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has been studied for its potential therapeutic benefits in various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. In preclinical studies, N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has shown promising results in inhibiting B-cell receptor signaling and reducing the proliferation of B-cells. It has also been shown to have anti-inflammatory effects, which could make it a potential treatment option for diseases such as rheumatoid arthritis and lupus.

properties

IUPAC Name

N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-3-17-6-4-5-7-20(17)22-21(25)16-23-12-14-24(15-13-23)18-8-10-19(26-2)11-9-18/h4-11H,3,12-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMVYEAVLNKTPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide

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